![molecular formula C9H8N2O2 B1499564 Acide 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acétique CAS No. 27224-27-7](/img/structure/B1499564.png)

Acide 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acétique

Vue d'ensemble

Description

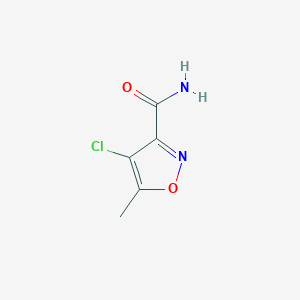

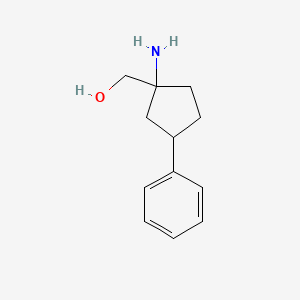

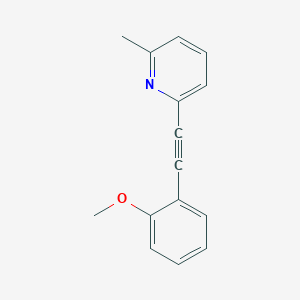

2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Thérapeutiques anticancéreuses : Inhibiteurs du récepteur du facteur de croissance des fibroblastes (FGFR)

Acide 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acétique : les dérivés ont été identifiés comme des inhibiteurs puissants du récepteur du facteur de croissance des fibroblastes (FGFR), qui joue un rôle crucial dans le développement et la progression de divers cancers. L'activation anormale des voies de signalisation du FGFR est associée à plusieurs types de tumeurs, notamment le cancer du sein, du poumon, de la prostate, de la vessie et du foie. Les dérivés de ce composé, en particulier le composé 4h, ont montré une activité inhibitrice significative contre FGFR1–4, avec de faibles valeurs de CI50 indiquant une forte puissance. Des études in vitro ont démontré que ces composés peuvent inhiber la prolifération des cellules cancéreuses, induire l'apoptose et réduire les capacités de migration et d'invasion, ce qui en fait des candidats prometteurs pour la thérapie anticancéreuse .

Conception de médicaments ciblés

Les caractéristiques structurelles de l'acide 1H-pyrrolo[3,2-b]pyridine-3-acétique en font un échafaudage attrayant pour la conception de médicaments ciblés. Sa capacité à se lier sélectivement aux isoformes du FGFR permet le développement de thérapies ciblées qui peuvent minimiser les effets hors cible et améliorer les résultats thérapeutiques. Le faible poids moléculaire de certains dérivés, tels que le composé 4h, est bénéfique pour une optimisation ultérieure dans la conception de médicaments, améliorant le potentiel de création d'agents thérapeutiques plus efficaces et moins toxiques .

Recherche sur la transduction du signal

Le rôle du composé dans l'inhibition du FGFR s'étend également à la recherche sur la transduction du signal. L'axe FGF–FGFR est impliqué dans les voies qui régulent le développement des organes, la prolifération cellulaire, la migration, l'angiogenèse et d'autres processus essentiels. En étudiant les effets des dérivés de l'acide 1H-pyrrolo[3,2-b]pyridine-3-acétique sur la signalisation dépendante du FGFR, les chercheurs peuvent obtenir des informations sur les mécanismes moléculaires sous-jacents à ces fonctions biologiques et sur la manière dont leur dysrégulation contribue aux états pathologiques .

Études de biologie moléculaire

En biologie moléculaire, le composé sert d'outil pour comprendre l'autophosphorylation des résidus de tyrosine et l'activation des voies de signalisation en aval, telles que RAS–MEK–ERK, PLCγ et PI3K–Akt. Ces voies sont essentielles à la communication cellulaire et à la réponse aux stimuli externes. En inhibant le FGFR, les chercheurs peuvent étudier l'impact de ces voies sur le comportement cellulaire et identifier des cibles potentielles pour l'intervention .

Recherche pharmacologique

Les études pharmacologiques des dérivés de l'acide 1H-pyrrolo[3,2-b]pyridine-3-acétique se concentrent sur leur potentiel en tant que composés de tête pour le développement de nouveaux médicaments. Avec l'approbation récente par la FDA d'inhibiteurs du FGFR comme l'Erdafitinib et le Pemigatinib, l'intérêt pour l'expansion de la classe des médicaments ciblant le FGFR est croissant. Ces études contribuent à la compréhension de la pharmacodynamique, de la pharmacocinétique et de l'index thérapeutique de nouveaux candidats médicaments .

Inhibition de TNIK pour l'immunomodulation

Une autre application est l'inhibition de la kinase interagissant avec Traf2 et Nck (TNIK), qui est impliquée dans la voie de signalisation Wnt et a des implications dans la régulation de la réponse immunitaire. Les composés basés sur l'échafaudage de la 1H-pyrrolo[3,2-b]pyridine ont montré une forte inhibition de TNIK, certains présentant des valeurs de CI50 inférieures à 1 nM. Ces résultats suggèrent des utilisations potentielles dans les thérapies immunomodulatrices et le traitement des maladies où la voie Wnt est impliquée .

Mécanisme D'action

Target of Action

Pyrrolopyridine derivatives have been reported to have potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) . FGFRs play a crucial role in various types of tumors, making them an attractive strategy for cancer therapy .

Mode of Action

It is known that fgfr inhibitors block the activation of the fgfr signaling pathway, which is involved in regulating organ development, cell proliferation, migration, angiogenesis, and other processes .

Biochemical Pathways

Fgfr inhibitors generally affect the ras–mek–erk, plcγ, and pi3k–akt signaling pathways . These pathways are involved in cell proliferation, migration, and survival.

Pharmacokinetics

It has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound has a Log Po/w (iLOGP) of 0.81, indicating its lipophilicity . Lipophilicity can influence a drug’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Fgfr inhibitors, in general, can inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells .

Analyse Biochimique

Biochemical Properties

2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with fibroblast growth factor receptors (FGFRs), inhibiting their activity and affecting downstream signaling pathways . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid impacts various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it affects the migration and invasion abilities of cancer cells, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to FGFRs, leading to the inhibition of their kinase activity and subsequent downstream signaling . This inhibition results in reduced cell proliferation and increased apoptosis in cancer cells. The compound’s ability to modulate gene expression further contributes to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid change over time. Studies have shown that the compound remains stable under standard storage conditions In vitro and in vivo studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and increased apoptosis .

Dosage Effects in Animal Models

The effects of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing cancer cell proliferation . At higher doses, it may cause toxic or adverse effects, including potential damage to healthy tissues. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing side effects.

Metabolic Pathways

2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism and its impact on cellular processes are essential for understanding its overall biochemical behavior and potential therapeutic applications .

Transport and Distribution

The transport and distribution of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid within cells and tissues are critical for its activity. The compound is transported across cell membranes and distributed to various cellular compartments. It interacts with transporters and binding proteins, affecting its localization and accumulation within cells . Understanding these processes is vital for optimizing its therapeutic efficacy.

Subcellular Localization

2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells is crucial for understanding its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-8(13)4-6-5-11-7-2-1-3-10-9(6)7/h1-3,5,11H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQIMQAZVVLLKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN2)CC(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40668547 | |

| Record name | (1H-Pyrrolo[3,2-b]pyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27224-27-7 | |

| Record name | (1H-Pyrrolo[3,2-b]pyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{1H-pyrrolo[3,2-b]pyridin-3-yl}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

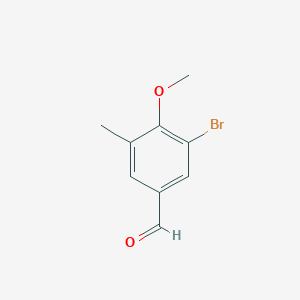

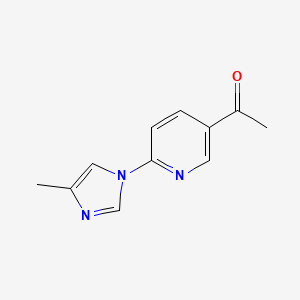

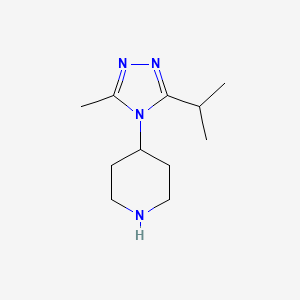

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1499489.png)